Djalonensone
Description
Alternariol monomethyl ether (AME), a secondary metabolite produced by fungi of the Alternaria genus, belongs to the dibenzopyrone class of mycotoxins. Its molecular formula is C₁₅H₁₂O₅, featuring a methyl ether group at the C-5 position and hydroxyl groups at C-3 and C-4' (Figure 1) . AME is notable for its cytotoxic, genotoxic, and estrogenic properties, with demonstrated activity against mammalian cell lines (e.g., L5178Y lymphoma cells, EC₅₀: 6.6–28.7 µM) . It also inhibits protein kinases (IC₅₀: 0.6–36.4 µM) and pro-inflammatory cytokines like TNF-α (docking score: −7.64 kcal/mol) . AME is frequently detected in contaminated crops, including cereals, fruits, and vegetables, raising concerns about its role in food safety and human health .
Structure
3D Structure
Properties
IUPAC Name |
3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDQFNUYFTXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178004 | |
| Record name | Alternariol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23452-05-3, 26894-49-5 | |
| Record name | Djalonensone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alternariol monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alternariol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 23452-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTERNARIOL MONOMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Natural Production Methods
Fungal Cultivation and Extraction
Alternariol monomethyl ether is naturally synthesized by Alternaria dauci during mycelial growth. Historical isolation methods involve culturing the fungus on nutrient-rich media, such as prune extract or malt extract, under controlled conditions. In one seminal study, Alternaria dauci strain 2 was grown on liquid prune medium for 75 days at 22–24°C in darkness. The mycelium was subsequently dried and subjected to sequential solvent extraction. Initial defatting with petroleum ether removed lipid components, followed by ether extraction to isolate phenolic metabolites. This process yielded a mixture of alternariol and alternariol monomethyl ether in a 3:1 ratio, constituting approximately 11.3% of the mycelial dry weight.
Purification and Isolation
The crude ether extract was further refined using ethanol’s temperature-dependent solubility. Cooling an ethanolic solution of the extract to 0°C precipitated alternariol monomethyl ether, which was collected via filtration. The remaining supernatant, enriched with alternariol, was treated with hot water to induce crystallization. This differential solubility approach achieved effective separation, with alternariol monomethyl ether identified through ultraviolet (UV) spectroscopy (λmax = 258 nm) and infrared (IR) analysis (absorption bands at 830, 1610, and 1660 cm⁻¹).
Table 1: Natural Extraction Parameters for Alternariol Monomethyl Ether
| Parameter | Details |
|---|---|
| Fungal Strain | Alternaria dauci strain 2 |
| Culture Medium | Liquid prune extract |
| Incubation Period | 75 days |
| Extraction Solvents | Petroleum ether (defatting), diethyl ether (metabolite extraction) |
| Yield | 11.3% of mycelial dry weight (3:1 alternariol:AME ratio) |
Synthetic Preparation Approaches
Ruthenium-Catalyzed Ortho-Arylation
Recent advancements in organic synthesis have enabled the concise preparation of alternariol monomethyl ether. A 2022 study demonstrated a ruthenium-catalyzed ortho-arylation strategy to construct the dibenzo-α-pyrone backbone. The reaction utilized a resorcinol derivative and a methyl-substituted aryl iodide, with [RuCl₂(p-cymene)]₂ as the catalyst and silver triflate as an additive. This method achieved regioselective coupling, forming the core structure in high efficiency. Subsequent methylation using dimethyl sulfate introduced the methoxy group at position 9, yielding alternariol monomethyl ether.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with diode array detection has been widely employed for quantifying alternariol monomethyl ether. A methanol-water mobile phase (80:20) containing zinc sulfate facilitated separation on a C18 column, with detection at 258 nm. This method achieved a limit of detection (LOD) of 0.5 ng/g in tomato products.
Mass Spectrometry (MS)
Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) enhanced specificity, particularly for synthetic analogs. Electrospray ionization (ESI) in negative mode generated deprotonated molecular ions ([M−H]⁻), with characteristic fragments at m/z 257 and 213 confirming the methoxy and lactone functionalities.
Comparative Analysis of Preparation Methods
Natural extraction remains invaluable for studying fungal metabolism but suffers from low yields (2.8% AME of total mycelium) and prolonged cultivation. In contrast, synthetic methods provide rapid, scalable production with higher purity, essential for analytical standards. However, the requirement for transition-metal catalysts and specialized equipment may limit accessibility in resource-constrained settings.
Table 3: Comparison of Natural and Synthetic Preparation Methods
| Aspect | Natural Extraction | Synthetic Synthesis |
|---|---|---|
| Yield | ~2.8% of mycelium | High (exact yield unspecified) |
| Time | 75 days | <1 week |
| Scalability | Limited by fungal growth | High |
| Purity | Requires extensive purification | High (≥95%) |
| Applications | Metabolic studies | Analytical standards |
Chemical Reactions Analysis
Thermal and Environmental Stability
Phase I Metabolic Reactions
In hepatic microsomes, AME undergoes NADPH-dependent phase I metabolism, primarily hydroxylation and demethylation:
-
Hydroxylation : Forms 4-hydroxy AME (4-OH-AME) in porcine, rat, and human liver microsomes.
-
Demethylation : Converts AME back to AOH in porcine systems .
Hepatic Intrinsic Clearance Rates (μL/min/mg protein):
| Species | AME | AOH |
|---|---|---|
| Porcine | 23.4 ± 1.2 | 18.9 ± 0.8 |
| Rat | 15.7 ± 0.9 | 12.1 ± 0.6 |
| Human | 8.3 ± 0.5 | 6.7 ± 0.4 |
| Kinetic data showing interspecies metabolic differences . |
Cytotoxic and Oxidative Reactions
AME induces dose-dependent cytotoxicity in mammalian cells via:
-
Apoptosis : Caspase-3/7 activation in swine intestinal cells (IPEC-1) at IC₅₀ = 10.5 μM .
-
Oxidative Stress : Reduces catalase (↓43%) and superoxide dismutase (↓37%) activity, increasing reactive oxygen species (ROS) .
-
Synergistic Effects : Combined with tenuazonic acid (TeA), AME exacerbates cytotoxicity in human hepatocytes (HepG2) and intestinal cells (Caco-2) .
Chemical Modifications and Derivatives
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Methylation : Enhances estrogenic activity compared to AOH, as shown by in silico molecular docking studies .
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Hydroxylation : 4-OH-AME exhibits reduced estrogenicity due to steric hindrance at the receptor-binding site .
Analytical Detection Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for AME quantification, with:
-
Instrumental LOD : 0.13 ng/g
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LOQ : 0.43 ng/g
Key MRM transitions include m/z 271 → 228 (collision energy 30 eV) and 271 → 256 (22 eV) .
These findings underscore AME's complex reactivity, from biosynthesis to metabolic and toxicological interactions, necessitating continued research to mitigate its health risks in contaminated food systems.
Scientific Research Applications
Alternariol monomethyl ether (AME) is a mycotoxin produced by fungi in the genus Alternaria . It is a secondary metabolite that has been found in various grains and grain-based foods . AME has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects .
Applications of Alternariol Monomethyl Ether
- Antimicrobial Activity: AME exhibits antibacterial activity against several bacterial strains . It has been shown to be more effective against R. solanacearum than streptomycin sulfate, suggesting its potential use against streptomycin-resistant strains . AME also possesses antifungal properties, inhibiting spore germination of Magnaporthe oryzae .
- Occurrence in Food: AME has been detected in grain-based foods sold in Canada, including flour, bran, breakfast cereals, and infant cereals . It has also been found in wheat from Europe, Argentina, China, and Australia, as well as in soya beans harvested in Argentina .
- Toxicity Studies: Research has explored the toxic effects of AME on pig intestinal health using epithelial intestinal cell lines . Studies indicate that AME can induce programmed cell death through apoptosis and cause DNA and protein oxidative damage . It has also been associated with cell cycle arrest in various cell types .
Case Studies
- Antimicrobial Activity Against Bacteria: In one study, AME displayed antibacterial activity against six different bacteria strains, with IC50 values ranging from 16.00 to 38.27μg/mL .
- Inhibition of Spore Germination: AME showed an IC50 value of 87.18μg/mL against spore germination of M. oryzae .
- Toxicity in Intestinal Cells: Exposure to AME in pig intestinal epithelial cells (IPEC-1) resulted in a dose-related effect on cell viability, with an IC50 value of 10.5 μM .
Data Table
Mechanism of Action
The mechanism of action of alternariol monomethyl ether involves several molecular targets and pathways:
Cytotoxicity: It induces cell death by disrupting mitochondrial function and generating reactive oxygen species.
DNA Damage: It causes DNA strand breaks and inhibits topoisomerase IIα activity, leading to genotoxic effects.
Apoptosis: It triggers programmed cell death by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
AME shares a core dibenzopyrone skeleton with several analogues, differing in substituents and bioactivity:
Functional Comparisons
Anti-Inflammatory Activity
AME outperforms AOH and 3'-hydroxy AME in TNF-α inhibition due to its optimal hydrophobic interactions with the TNF-α binding pocket (−7.64 kcal/mol vs. −6.41 and −6.27 kcal/mol, respectively) .
Cytotoxicity and Kinase Inhibition
Both AME and AOH exhibit comparable cytotoxicity against lymphoma cells (EC₅₀: 6.6–28.7 µM), but sulfated derivatives show enhanced potency (EC₅₀: 1.7–7.8 µg/mL) .
Stability in Food Processing
AME is more heat-stable than AOH and ALT. During dry baking, degradation follows the order: AME > AOH > ALT , with AME degradation products involving hydrolysis and decarboxylation .
Genotoxicity
While AME and AOH induce DNA damage via topoisomerase inhibition and mitochondrial apoptosis in vitro, their contribution to genotoxicity in complex Alternaria extracts is minor (<20%), suggesting synergistic effects with other metabolites (e.g., altertoxins) .
Key Research Findings and Implications
- Structural-Activity Relationship : The C-5 methyl ether in AME enhances thermal stability and TNF-α binding compared to AOH . Sulfation at C-4′ increases solubility but may reduce membrane permeability .
- Environmental and Health Impact : AME’s persistence in processed foods necessitates monitoring, especially in apple-based products where it exceeds toxicological thresholds in children’s diets .
- Biotechnological Potential: Sulfated derivatives of AME, produced under specific fungal culture conditions, offer novel leads for anticancer drug development .
Biological Activity
Alternariol monomethyl ether (AME) is a mycotoxin produced by the fungus Alternaria alternata, known for its presence in various crops and its potential health impacts. This compound exhibits a range of biological activities, particularly in the fields of toxicology and pharmacology. This article will explore the biological activity of AME, focusing on its cytotoxic, genotoxic, antibacterial, and apoptotic effects, supported by recent research findings.
- Molecular Formula : C15H12O5
- Molecular Weight : 272.25 g/mol
- CAS Number : 23452-05-3
- Solubility : Soluble in methanol or DMSO
Cytotoxic Effects
AME has been shown to exert significant cytotoxic effects across various cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| Human Epidermoid Carcinoma (KB) | 4.82 - 4.94 | Induction of oxidative stress and mitochondrial dysfunction |
| CaCo-2 Cells | 3.125 - 100 μM | Augmentation of reactive oxygen species (ROS) generation |
| IPEC-1 Cells (Swine) | 10.5 | Induction of apoptosis via caspase-3/7 activation |
Research indicates that AME induces cytotoxicity through multiple pathways, including the generation of ROS, leading to oxidative stress and mitochondrial dysfunction, which are critical in triggering cell death mechanisms .
Genotoxicity
AME is recognized as a genotoxin, capable of causing DNA damage. Studies have demonstrated that it inhibits DNA-topoisomerases, which are essential for DNA replication and repair processes. This inhibition leads to an increased rate of DNA strand breaks, contributing to its mutagenic properties . The following table illustrates the genotoxic effects observed in various studies:
| Study | Findings |
|---|---|
| Raistrick et al. (1953) | Identified AME as a metabolic product with mutagenic potential |
| Schreck et al. (2012) | Induced cytochrome P450 1A1 and apoptosis in murine hepatoma cells |
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of AME against pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum. The mechanism involves disrupting cell division and affecting key physiological processes within the bacteria . Notably, AME was shown to inhibit MRSA topoisomerases effectively without significantly impacting normal human liver cell viability at effective concentrations .
Apoptotic Mechanisms
The induction of apoptosis is a significant aspect of AME's biological activity. In swine intestinal epithelial cells (IPEC-1), exposure to AME resulted in increased apoptotic cell populations, linked to oxidative stress and alterations in antioxidant enzyme activities . The activation of caspase pathways was confirmed as a critical mechanism through which AME promotes programmed cell death.
Case Studies and Research Findings
- Cytotoxicity in Cancer Research : A study found that both alternariol and AME exhibited strong cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Toxicological Assessment in Swine : In vitro studies using IPEC-1 cells demonstrated that AME induces significant cellular toxicity and apoptosis, raising concerns about its presence in animal feed .
- Antimicrobial Activity : Research confirmed that AME effectively inhibits pathogenic bacteria while showing low toxicity to human cells, indicating its potential use as a natural antibiotic .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting AME in food matrices, and how do they address matrix interference?
- Methodology : High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is the gold standard for AME quantification due to its sensitivity (detection limits: 0.1–5 μg/kg) and ability to distinguish AME from structural analogs like alternariol (AOH). Immunoassays, such as magnetic nanoparticle-based fluorescence quenching (using CdTe quantum dots), offer rapid screening with a limit of detection (LOD) of 0.03 μg/kg . For complex matrices (e.g., cereals), stable isotope dilution assays (SIDAs) using ¹³C-labeled AME improve accuracy by correcting for recovery losses during extraction .
Q. Which Alternaria species are primary producers of AME, and how can their toxigenic potential be validated?
- Validation : Strains of A. alternata, A. solani, and A. tenuissima are confirmed AME producers via liquid culture assays (e.g., potato dextrose broth) followed by LC-MS analysis. Toxigenicity can be confirmed by PCR targeting the pksI gene (polyketide synthase) and omtI (O-methyltransferase), critical for AME biosynthesis . Strain-specific variability in AME production (e.g., 10–500 μg/kg in tomatoes) necessitates multi-strain screening .
Q. What in vitro toxicity mechanisms have been established for AME?
- Mechanistic Insights : AME induces mitochondrial-mediated apoptosis via ROS generation and caspase-3 activation in mammalian cell lines (e.g., Caco-2). It inhibits topoisomerase I/II at IC₅₀ values of 1–5 μM, suggesting genotoxic potential. However, these effects are dose-dependent and require validation in vivo due to poor systemic absorption (5–9% bioavailability in rodents) .
Advanced Research Questions
Q. How does the aohR transcription factor regulate AME biosynthesis, and what experimental strategies can elucidate its role in fungal virulence?
- Experimental Design : CRISPR/Cas9-mediated knockout of aohR in A. alternata reduces pksI expression by >70%, delaying AME production. Overexpression via constitutive promoters (e.g., gpdA) increases AME yield 3-fold. Virulence assays on tomato/citrus models show ΔaohR strains reduce lesion size by 50%, confirming AME’s role in host colonization .
Q. How can contradictory data on AME’s endocrine-disrupting activity be resolved?
- Data Reconciliation : While AME binds estrogen receptors (ER-α) in vitro (EC₅₀: 10 μM), in vivo studies show no uterotrophic effects in rodents at dietary exposure levels (≤200 μg/kg). Methodological adjustments are critical:
- Use ER-positive cell lines (e.g., MCF-7) with physiologically relevant concentrations (≤1 μM).
- Combine transcriptomic profiling (RNA-seq) to identify non-classical signaling pathways .
Q. What degradation products form during thermal processing of AME-contaminated foods, and how are they characterized?
- Degradation Pathways : Baking at 200°C generates decarboxylated products (e.g., altenuic acid III) via hydrolysis of the C-8 methyl ester. Quantification requires HPLC-MS/MS with polarity switching (positive/negative ion modes). Degradation rates vary: 30–60% loss in bread crust (dry heat) vs. <10% in crumb (moist heat) .
Q. How do environmental factors (e.g., light exposure) modulate AME production in Alternaria spp.?
- Experimental Findings : Continuous light (≥1000 lux) suppresses AME biosynthesis by 80% in A. alternata via photoinhibition of polyketide synthases. Dark/light cycles (12h/12h) restore production to 50% of baseline. Field studies correlate UV exposure with reduced AME levels in wheat (≤20 μg/kg vs. 150 μg/kg in shaded crops) .
Methodological Challenges and Solutions
Q. What strategies improve the recovery of AME from high-lipid matrices (e.g., nuts, oils)?
- Optimized Protocols :
- Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile:water (80:20, v/v) and dispersive SPE (C18 + PSA) to remove lipids.
- Matrix-matched calibration : Reduces false positives by correcting for ion suppression in LC-MS .
Q. How can isotopic labeling advance toxicokinetic studies of AME?
- Innovative Approaches : Synthesize ²H₃-AME via Pd/C-catalyzed deuteration for use as an internal standard. In rats, ²H₃-AME tracing reveals fecal excretion (>85%) dominates over urinary (5–9%), with no tissue accumulation beyond 72 hours .
Tables for Key Data
| AME Stability in Food Processing |
|---|
| Process Condition |
| ------------------- |
| Dry baking (200°C) |
| Wet baking (100°C) |
| UV irradiation (320–400 nm) |
| Toxicity Thresholds in Models |
|---|
| Model System |
| -------------- |
| Caco-2 cells |
| Topoisomerase I |
| E. coli (UV-exposed) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
